Clobutinol hydrochloride Clobutinol hydrochloride Clobutinol hydrochloride is a member of benzenes and an organic amino compound.
Brand Name: Vulcanchem
CAS No.: 1215-83-4
VCID: VC21342129
InChI: InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H
SMILES: CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
Molecular Formula: C14H23Cl2NO
Molecular Weight: 292.2 g/mol

Clobutinol hydrochloride

CAS No.: 1215-83-4

Cat. No.: VC21342129

Molecular Formula: C14H23Cl2NO

Molecular Weight: 292.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Clobutinol hydrochloride - 1215-83-4

CAS No. 1215-83-4
Molecular Formula C14H23Cl2NO
Molecular Weight 292.2 g/mol
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride
Standard InChI InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H
Standard InChI Key ZMROYCGIWPNZNJ-UHFFFAOYSA-N
SMILES CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
Canonical SMILES CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl

Chemical Properties and Structure

Clobutinol hydrochloride is a small molecule drug with the molecular formula C14H22ClNO.ClH and a molecular weight of 292.245 . The compound contains two defined stereocenters and belongs to the class of chlorinated phenethyl alcohols with dimethylamino functionality.

Chemical Identification

The compound can be identified through several standardized nomenclature systems as outlined in Table 1:

ParameterValue
Molecular FormulaC14H22ClNO.ClH
Molecular Weight292.245
SMILESCl.CC(CN(C)C)C(C)(O)CC1=CC=C(Cl)C=C1
InChIKeyZMROYCGIWPNZNJ-UHFFFAOYSA-N
CAS Number1215-83-4
EC Number214-931-7
Alternative NamesBiotertussin, Silom, Batril, Calfetos
StereochemistryMixed
Defined Stereocenters0/2
Optical ActivityUnspecified

Table 1: Chemical identification parameters of clobutinol hydrochloride

Physical Properties

Clobutinol hydrochloride is classified as Acute Toxicity - Category 4 (Oral) according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) . This classification indicates that the compound is harmful if swallowed, necessitating precautionary measures during handling and administration.

Historical Development and Market Presence

Formulations and Availability

Prior to its withdrawal, clobutinol hydrochloride was available in multiple pharmaceutical formulations:

  • Tablets

  • Oral solutions

  • Syrups

  • Solutions for injection

In many member states of the European Union, clobutinol-containing products were available as over-the-counter medications, indicating their perceived safety profile at that time .

Clinical Applications

Novel Applications

An interesting application emerged in the treatment of cough induced by angiotensin-converting enzyme (ACE) inhibitors. In a case report, clobutinol demonstrated effectiveness in suppressing captopril-induced cough, a common adverse effect that often leads to discontinuation of ACE inhibitor therapy . The patient was successfully treated with clobutinol at a dosage of 60 mg/ml administered at 8 mg every eight hours, resulting in dramatic reduction of cough symptoms from the first day of treatment .

Clinical Studies

Multiple Rising Dose Trial

A significant clinical study was conducted to investigate the safety parameters of clobutinol hydrochloride, with particular emphasis on ECG monitoring and potential effects on the QT/QTc interval . This randomized, double-blind, placebo-controlled trial involved 48 healthy male and female volunteers and employed a multiple rising dose design.

The trial structure included the following dose regimens:

Dose GroupSingle Dose (mg)Multiple Dose Strength (mg)Daily Dose (mg)
18080 t.i.d.240
2Not applicable160 t.i.d.480
3Not applicable240 t.i.d.720
4Not applicable320 t.i.d.960

Table 2: Dose groups in the multiple rising dose trial

Study Outcomes and Findings

The first dose group (daily dose of 240 mg, equivalent to the maximum recommended therapeutic dose) completed treatment without clinically relevant changes in vital signs or safety laboratory parameters .

In the second dose group (daily dose of 480 mg, representing twice the maximum recommended dose), one severe adverse event was reported. A female volunteer experienced "unclear transient neurological finding" that led to discontinuation of the study medication, though the volunteer fully recovered .

The study was prematurely terminated due to a serious adverse drug reaction in a 44-year-old female volunteer who experienced an epileptic Grand Mal attack . This event further supported concerns about the neurological and cardiac safety profile of clobutinol hydrochloride, particularly at doses exceeding standard therapeutic recommendations.

Regulatory Status

Market Withdrawal

Due to safety concerns, primarily related to QT interval prolongation, clobutinol hydrochloride was withdrawn from markets in the United States and European Union . This regulatory action reflected the evolving understanding of the drug's risk-benefit profile and the availability of alternative antitussive agents with more favorable safety profiles.

Current Status

Future Perspectives

The case report demonstrating clobutinol's effectiveness in treating captopril-induced cough suggests potential specialized applications for this compound . The author of this report recommended that "controlled studies should prospectively evaluate the efficacy of clobutinol for this indication and reexamine its safety particularly with respect to its arrhythmogenic potential" .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator